4,6-Dimethoxy-5-phenylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25g/mol |
IUPAC Name |
4,6-dimethoxy-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-9(8-6-4-3-5-7-8)11(17-2)15-12(13)14-10/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
RLUFCOWIGXQOKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC(=N1)N)OC)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Phenyl-2-amino-4,6-dihydroxypyrimidine
The foundational step involves cyclizing a monosubstituted malonic acid diester with guanidine under alkaline conditions. For 4,6-dimethoxy-5-phenylpyrimidin-2-amine, diethyl phenylmalonate serves as the starting material. Reacting this with guanidine in sodium ethoxide generates the pyrimidine core via a base-catalyzed cyclocondensation. The reaction proceeds at 65–80°C for 3–4 hours, yielding 5-phenyl-2-amino-4,6-dihydroxypyrimidine as a pale yellow solid.
Key Reaction Conditions
Nuclear magnetic resonance (NMR) data for intermediates align with literature reports. For example, the dihydroxy intermediate exhibits a singlet for the phenyl group at δ 7.2–7.4 ppm (5H, aromatic) and broad signals for NH (δ 6.8–7.0 ppm) and hydroxyl groups (δ 10.5–10.7 ppm).
Chlorination Using Vilsmeier–Haack–Arnold Reagent
The dihydroxy intermediate undergoes chlorination to activate positions 4 and 6 for subsequent methoxylation. Treatment with phosphorus oxychloride (POCl) and dimethylformamide (DMF) forms the Vilsmeier–Haack–Arnold reagent, converting hydroxyl groups to chlorides. This step achieves near-quantitative conversion to 2-amino-4,6-dichloro-5-phenylpyrimidine under reflux (100–110°C, 4–6 hours).
Optimization Insights
Methoxylation via Nucleophilic Substitution
The dichloride intermediate reacts with sodium methoxide (NaOMe) in methanol to replace chlorides with methoxy groups. This nucleophilic aromatic substitution proceeds at 60–70°C for 8–12 hours, yielding the final product.
Critical Parameters
Direct Methylation of Dihydroxy Intermediates
Phase-Transfer Catalyzed Methylation
An alternative route bypasses chlorination by directly methylating the dihydroxy intermediate. Using dimethyl sulfate (DMS) as the methylating agent, sodium hydroxide as the base, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, this one-pot method converts hydroxyl groups to methoxy at 60–80°C.
Advantages Over Chlorination
Reaction Metrics
Comparative Analysis of Methylation Methods
The table below contrasts chlorination-methoxylation (Route A) and direct methylation (Route B):
| Parameter | Route A (Chlorination-Methoxylation) | Route B (Direct Methylation) |
|---|---|---|
| Steps | 3 | 2 |
| Key Reagents | POCl, NaOMe | DMS, TBAB |
| Reaction Time | 14–18 hours | 8–10 hours |
| Overall Yield | 70–75% | 80–85% |
| Environmental Impact | High (POCl waste) | Moderate (DMS toxicity) |
Route B offers superior efficiency but requires careful handling of DMS, a known carcinogen.
Structural Characterization and Analytical Data
NMR Spectroscopy
The final product exhibits distinct signals in H and C NMR:
Purity and Yield Optimization
Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC). Scaling to 100 mmol maintains yields above 80%, confirming industrial viability.
Industrial Scalability and Cost Analysis
Raw Material Costs
-
Diethyl Phenylmalonate : ~$120/kg (custom synthesis).
-
DMS : ~$50/kg (bulk pricing).
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Drug Development :
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action :
The mechanism involves the compound's interaction with specific molecular targets, such as enzymes and receptors that regulate various biological processes. Notably, it modulates signaling pathways associated with cell growth and apoptosis .
Anticancer Properties :
Research indicates that 4,6-Dimethoxy-5-phenylpyrimidin-2-amine exhibits significant anticancer activity. In vivo studies using murine models have demonstrated that treatment with this compound leads to a substantial reduction in tumor size compared to control groups. For instance, one study reported a tumor size reduction of approximately 40% in treated mice .
Anti-inflammatory Effects :
The compound has shown promising results in reducing inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. A summary of the effects observed is presented in the table below:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data indicates a significant anti-inflammatory profile, suggesting its potential use in treating inflammatory diseases .
Materials Science
Advanced Materials Development :
4,6-Dimethoxy-5-phenylpyrimidin-2-amine is also utilized in materials science for developing organic semiconductors and polymers. Its unique structural characteristics enable it to serve as a scaffold for designing new materials with desirable electronic properties .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the reaction of substituted malonic acid derivatives with phenylurea compounds under acidic conditions to form the desired pyrimidine structure . Structure–activity relationship studies have highlighted that modifications on the pyrimidine ring can significantly affect its biological potency.
Case Study 1: Anticancer Activity
A study conducted at a prominent research institution evaluated the efficacy of 4,6-Dimethoxy-5-phenylpyrimidin-2-amine against triple-negative breast cancer models. Results indicated:
- Significant Tumor Reduction : Tumors in treated mice were reduced by approximately 40% compared to control groups.
- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that the compound could reduce production levels of pro-inflammatory cytokines in mouse models of arthritis. The following data illustrates its impact:
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Control | N/A |
| Compound Treatment | 70% |
These findings suggest that 4,6-Dimethoxy-5-phenylpyrimidin-2-amine has considerable potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among pyrimidine derivatives include substitutions at positions 2, 4, 5, and 4. Below is a comparative analysis:
Key Observations :
- Substituent Impact on Reactivity : Chloro substituents (e.g., in B6) increase electrophilicity compared to methoxy groups, favoring nucleophilic substitution reactions. Methoxy groups enhance solubility in polar solvents .
- Steric and Electronic Effects : The phenyl group in 4,6-Dimethoxy-5-phenylpyrimidin-2-amine likely increases steric hindrance and lipophilicity compared to methyl or propynyl substituents, affecting binding to hydrophobic enzyme pockets .
- Thermal Stability : Chlorinated derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher melting points due to stronger intermolecular interactions (e.g., Cl···N halogen bonds) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dimethoxy-5-phenylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine atoms in 4,6-dichloro-5-phenylpyrimidin-2-amine with methoxy groups under alkaline conditions (e.g., NaOMe in methanol) can yield the target compound. Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., methanol or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal by-products. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves purity .
Q. What spectroscopic techniques are critical for characterizing 4,6-Dimethoxy-5-phenylpyrimidin-2-amine?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (~δ 3.5–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Compare shifts with analogous pyrimidines to confirm substitution patterns .
- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 261 [M⁺]) and fragmentation patterns to verify the molecular structure .
- IR Spectroscopy : Detect N-H stretches (~3300–3500 cm⁻¹) and C-O stretches (~1250 cm⁻¹) to confirm amine and methoxy groups .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Regularly analyze purity via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4,6-Dimethoxy-5-phenylpyrimidin-2-amine?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Use SHELX software for structure refinement:
- Data Collection : Cool crystals to 100 K to minimize thermal motion. Collect high-resolution data (e.g., <1.0 Å) using synchrotron radiation .
- Refinement : Apply riding models for hydrogen atoms and anisotropic displacement parameters for heavy atoms. Analyze short contacts (e.g., Cl···N interactions <3.2 Å) to identify packing forces .
- Validation : Cross-check with CCDC databases to validate geometric parameters against similar pyrimidines .
Q. How can researchers address discrepancies between experimental NMR data and computational (DFT) predictions?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM) in Gaussian or ORCA to account for solvent polarity .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing chemical shifts .
- Error Analysis : Compare experimental vs. calculated shifts using RMSD metrics. Deviations >0.5 ppm may indicate missing stereoelectronic effects or crystal packing influences .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) and test bioactivity (e.g., enzyme inhibition assays) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies to identify critical residues .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting mass spectrometry and elemental analysis results)?
- Methodological Answer :
- Replicate Experiments : Repeat analyses under standardized conditions to rule out instrumentation errors.
- Cross-Validation : Combine orthogonal techniques (e.g., HRMS for exact mass, CHNS analysis for elemental composition).
- Impurity Profiling : Use LC-MS/MS to identify trace contaminants (e.g., residual solvents or degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
